The synthesis of (3S,4'R)-Benidipine Hydrochloride involves several key steps that utilize nucleophilic substitution reactions. One notable method includes the reaction of 3-hydroxypyridine with a benzyl halide under reflux conditions in a suitable solvent. This method has been optimized to yield high purity products with minimal impurities .
The molecular structure of (3S,4'R)-Benidipine Hydrochloride can be represented as follows:
(3S,4'R)-Benidipine Hydrochloride participates in various chemical reactions that are crucial for its synthesis and potential modifications:
The mechanism of action for (3S,4'R)-Benidipine Hydrochloride involves dual inhibition of calcium channels:
This dual action results in effective blood pressure reduction and improved cardiac function without significant adverse effects compared to other calcium channel blockers .
Relevant analyses include thermal analysis (e.g., differential scanning calorimetry) to assess thermal stability and solubility tests to understand its behavior in biological systems .
(3S,4'R)-Benidipine Hydrochloride is primarily used in clinical settings for:
(3S,4'R)-Benidipine HCl is a stereochemically defined isomer of the dihydropyridine calcium channel blocker benidipine hydrochloride. Its molecular structure is characterized by the specific spatial orientation of atoms at the chiral centers of the molecule. The IUPAC name, 5-O-[(3S)-1-benzylpiperidin-3-yl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride, precisely defines the absolute configurations at the two stereogenic centers [4] [10]. The molecular formula is C₂₈H₃₂ClN₃O₆, corresponding to a molecular weight of 542.04 g/mol [3] [9].
The piperidine ring nitrogen creates a chiral environment due to restricted rotation imposed by the benzyl substituent. The benidipine molecule contains two chiral centers: one at the C4 position of the dihydropyridine ring and the other at the C3 position of the piperidine moiety. In the (3S,4'R) enantiomer, the hydrogen atom at C4 of the dihydropyridine ring occupies the R orientation, while the hydrogen at C3 of the piperidine ring occupies the S orientation [6] [9]. This specific spatial arrangement governs its three-dimensional structure and is crucial for its biological interactions. The 1,4-dihydropyridine ring adopts a boat conformation, with the C4 aryl substituent (3-nitrophenyl group) occupying a pseudoaxial position, a conformation critical for calcium channel binding activity. The ester linkages at positions 3 and 5 connect the dihydropyridine core to the methyl group (position 3) and the chiral 1-benzylpiperidin-3-yl moiety (position 5) [2].
While detailed single-crystal X-ray diffraction (SCXRD) data for (3S,4'R)-Benidipine HCl specifically was not explicitly detailed in the available search results, comprehensive physicochemical characterization of benidipine hydrochloride, including its racemate and isomers, has been performed. Benidipine hydrochloride in its racemic form is reported to be crystalline and exhibits robust solid-state stability under various environmental stressors, including heat, moisture, and light exposure [2] [5]. Stress-testing studies conducted on benidipine hydrochloride under ICH guidelines (involving acid/base hydrolysis, oxidative, thermal, and photolytic conditions) demonstrated its inherent stability, with degradation primarily observed under severe oxidative conditions or strong acidic/alkaline environments [1] [2]. These studies are essential for understanding the solid-state behavior of the pure enantiomer.
Polymorphism, the ability of a substance to exist in multiple crystalline forms, is a critical aspect of pharmaceutical development. Different polymorphs can exhibit variations in melting point, solubility, dissolution rate, and physical stability. Although the search results do not explicitly list distinct polymorphs for (3S,4'R)-Benidipine HCl, the emphasis on stress-testing and stability studies of benidipine hydrochloride suggests that its solid form is well-characterized and stable under standard storage conditions [1] [2]. The hydrochloride salt form contributes significantly to its crystallinity and stability profile. Advanced analytical techniques like powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are typically employed to identify and characterize potential polymorphic forms of such chiral active pharmaceutical ingredients (APIs) and their intermediates, ensuring consistent quality and performance in the final drug product.
Benidipine hydrochloride used therapeutically is a racemic mixture, comprising equal parts of the RR-(−) and SS-(+) enantiomers, often referred to as (±)-α-benidipine hydrochloride [1] [5]. The (3S,4'R)-Benidipine HCl isomer corresponds to one specific enantiomeric component within this racemate. The availability of isolated stereoisomers like (3S,4'R)-Benidipine HCl, (3R,4'S)-Benidipine HCl, (+)-α-Benidipine HCl, and (−)-α-Benidipine HCl is crucial for comprehensive analytical characterization and pharmacological studies [6].
Table 1: Key Stereoisomers and Impurities of Benidipine Hydrochloride
Compound Name | CAS Number | Stereochemical Configuration | Primary Use/Designation | Purity |
---|---|---|---|---|
Benidipine Hydrochloride | 91599-74-5 | Racemate (RR/SS mixture) | Active Pharmaceutical Ingredient (API) | >98% |
(3S,4'R)-Benidipine HCl | 119009-45-9 | Single Enantiomer | Impurity Reference Standard | >95% |
(3R,4'S)-Benidipine HCl | 119065-61-1 | Single Enantiomer | Impurity Reference Standard | >95% |
(+)-α-Benidipine HCl | 129262-08-4 | Enantiomer | Impurity Reference Standard | >95% |
(−)-α-Benidipine HCl | 129262-07-3 | Enantiomer | Impurity Reference Standard | >95% |
Dehydro Benidipine | 118935-44-7 | Oxidation Product | Degradation Impurity | >95% |
The pharmacological activity of benidipine isomers is not uniform. Studies indicate significant stereoselectivity in biological effects. For instance, research demonstrates that the enantiomers of benidipine exhibit differential blocking activity on T-type calcium channels, which contributes to its unique renal protective effects compared to other dihydropyridines [7] [8]. Furthermore, investigations into mineralocorticoid receptor (MR) antagonism revealed that benidipine acts as a direct antagonist, and importantly, this activity showed stereospecific inhibition, with the (3S,4'R)-enantiomer (among other isomers) contributing to the overall effect observed with the racemic drug [7].
Analytically, distinguishing (3S,4'R)-Benidipine HCl from its racemate and other isomers requires chiral separation techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods, often employing chiral stationary phases, are developed and validated to resolve these enantiomers and diastereomers. The presence of specific isomers like (3S,4'R)-Benidipine HCl as impurities in the racemic API must be rigorously controlled to levels typically below 0.15% for known impurities, as per ICH guidelines, necessitating highly sensitive and specific analytical methods [1] [2]. The distinct stereochemistry also influences physicochemical properties like solubility and crystal packing, although these differences are often subtle and require specialized techniques for detection and quantification.
Table 2: Analytical Parameters for Benidipine and Related Compounds from Research
Analysis Type | Column | Mobile Phase | Detection (nm) | Key Application | Source |
---|---|---|---|---|---|
HPLC (Impurities) | Hypersil BDS C18 (100x4.6mm,3µm) | Phosphate Buffer (pH3)/Methanol/THF (65:27:8) | 237 | Separation of benidipine process-related impurities | [1] [2] |
HPLC (Ben-2 Specific) | ACE C1 (250x4.6mm,5µm) | Gradient: Phosphate Buffer (pH6)/Acetonitrile | 210 | Detection of residual 1-benzylpiperidin-3-ol (Ben-2) | [1] [2] |
UPLC (Assay/Stability) | BEH Shield RP18 (100x2.1mm,1.7µm) | Phosphate Buffer (pH3)/Acetonitrile (60:40) | 237 | Stability-indicating assay for benidipine | [2] |
Chiral Analysis | Not specified in results | Typically requires chiral selector (e.g., CSP) | Varies | Separation of benidipine enantiomers/isomers | Implied by [6] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: